5-(4-Cyano-2-fluoro-phenyl)-isoxazole-3-carboxylic acid
Übersicht
Beschreibung
5-(4-Cyano-2-fluoro-phenyl)-isoxazole-3-carboxylic acid (abbreviated as CFI-400945) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFI-400945 is a potent inhibitor of checkpoint kinase 1 (CHK1), a protein that plays a critical role in DNA damage response and cell cycle regulation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
5-Phenylisoxazole-3-carboxylic acids, a class to which our compound of interest belongs, have been used in the synthesis of compounds exhibiting significant antitumor activity. This research highlights their potential in developing new cancer treatments (Potkin et al., 2014).
Study of Tautomerism and Acidity
Research has been conducted on the tautomerism and acidity of isoxazole compounds, contributing to our understanding of their chemical behavior, which is crucial for their application in various fields including medicinal chemistry (Boulton & Katritzky, 1961).
Synthesis Techniques and Reactivity
Studies on the synthesis and reactivity of isoxazole and isoxazoline compounds, including methods to prepare pharmacologically active isoxazoles, are significant for developing new drugs and other chemical products (Vitale & Scilimati, 2013).
Antimicrobial and Antitubercular Activity
Isoxazole-based compounds have been synthesized and evaluated for their antimicrobial and antitubercular activity, demonstrating the potential of these compounds in treating infectious diseases (Shingare et al., 2018).
Herbicidal Activity
Research into 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives has shown significant herbicidal activity against a range of weeds, indicating the utility of isoxazole compounds in agricultural applications (Hamper et al., 1995).
Synthesis of Analogues for Biological Studies
Efforts have been made to synthesize conformationally constrained analogues of aspartic acid, using isoxazole frameworks. This kind of research is pivotal in understanding and manipulating biological systems, such as enzymes or receptors (Conti et al., 2007).
Wirkmechanismus
Target of Action
A similar compound, n-({6-[(4-cyano-2-fluorobenzyl)oxy]naphthalen-2-yl}sulfonyl)-d-glutamic acid, targets the udp-n-acetylmuramoylalanine–d-glutamate ligase in escherichia coli .
Biochemical Pathways
Based on the target of the similar compound mentioned above, it may be involved in the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall synthesis .
Result of Action
If it acts similarly to the related compound, it could potentially inhibit bacterial growth by interfering with cell wall synthesis .
Eigenschaften
IUPAC Name |
5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5FN2O3/c12-8-3-6(5-13)1-2-7(8)10-4-9(11(15)16)14-17-10/h1-4H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORACRVNQSJTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C2=CC(=NO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyano-2-fluoro-phenyl)-isoxazole-3-carboxylic acid | |
CAS RN |
1415836-74-6 | |
Record name | 5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.